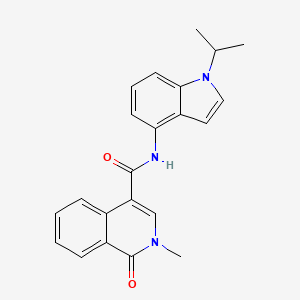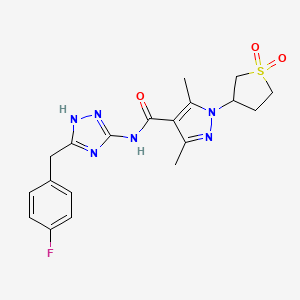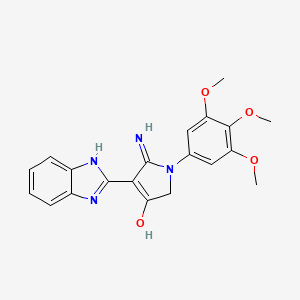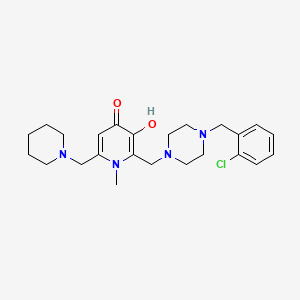![molecular formula C10H12FNO4S B603330 3-[(3-fluorophenyl)sulfamoyl]-2-methylpropanoic acid CAS No. 1018528-68-1](/img/structure/B603330.png)
3-[(3-fluorophenyl)sulfamoyl]-2-methylpropanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(3-fluorophenyl)sulfamoyl]-2-methylpropanoic acid is an organic compound that features a fluorophenyl group, a sulfamoyl group, and a methylpropanoic acid moiety
Applications De Recherche Scientifique
3-[(3-fluorophenyl)sulfamoyl]-2-methylpropanoic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions due to its sulfonamide group.
Industry: It can be used in the production of materials with specific properties, such as polymers or coatings.
Mécanisme D'action
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3-fluorophenyl)sulfamoyl]-2-methylpropanoic acid typically involves the reaction of 3-fluoroaniline with chlorosulfonic acid to form the corresponding sulfonamide. This intermediate is then reacted with 2-methylpropanoic acid under suitable conditions to yield the target compound. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated systems for precise control of reaction parameters, and advanced purification techniques to ensure the final product meets industry standards.
Analyse Des Réactions Chimiques
Types of Reactions
3-[(3-fluorophenyl)sulfamoyl]-2-methylpropanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfonic acids, while substitution reactions could introduce various functional groups onto the aromatic ring.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-[(2-fluorophenyl)sulfamoyl]benzoic acid
- 3-[(3-nitrophenyl)sulfamoyl]-2-thiophenecarboxylic acid
Uniqueness
3-[(3-fluorophenyl)sulfamoyl]-2-methylpropanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may offer advantages in terms of reactivity, stability, and specificity in its applications.
Propriétés
IUPAC Name |
3-[(3-fluorophenyl)sulfamoyl]-2-methylpropanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FNO4S/c1-7(10(13)14)6-17(15,16)12-9-4-2-3-8(11)5-9/h2-5,7,12H,6H2,1H3,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDDMXDNZTJAPOV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CS(=O)(=O)NC1=CC(=CC=C1)F)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12FNO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4,6-dimethyl-2-oxo-N-[2-(propan-2-yl)-1H-benzimidazol-6-yl]-1-(tetrahydrofuran-2-ylmethyl)-1,2-dihydropyridine-3-carboxamide](/img/structure/B603248.png)
![5-imino-1-[3-(5-methoxy-1H-indol-1-yl)propyl]-4-(4-phenyl-1,3-thiazol-2-yl)-2,5-dihydro-1H-pyrrol-3-ol](/img/structure/B603249.png)
![N-(5-chloro-2-methoxyphenyl)-2-[(2-methyl-4-oxo-4H-pyran-3-yl)oxy]acetamide](/img/structure/B603250.png)
![(4-{[4-(Azepan-1-ylsulfonyl)piperazin-1-yl]methyl}-5-hydroxy-1-benzofuran-3-yl)(furan-2-yl)methanone](/img/structure/B603252.png)

![2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)-N-[2-(1H-pyrrol-1-yl)ethyl]acetamide](/img/structure/B603254.png)

![tert-butyl 1-[(3-fluorophenyl)(6-hydroxy[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)methyl]-4-piperidinylcarbamate](/img/structure/B603257.png)

![3-hydroxy-1-methyl-2-(4-morpholinylmethyl)-6-[(4-phenyl-1-piperazinyl)methyl]-4(1H)-pyridinone](/img/structure/B603262.png)
![4-(1H-benzimidazol-2-yl)-1-[1-(furan-2-yl)propan-2-yl]-5-imino-2,5-dihydro-1H-pyrrol-3-ol](/img/structure/B603264.png)
![4-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-5-imino-1-[(1-methyl-1H-pyrrol-2-yl)methyl]-2,5-dihydro-1H-pyrrol-3-ol](/img/structure/B603268.png)

